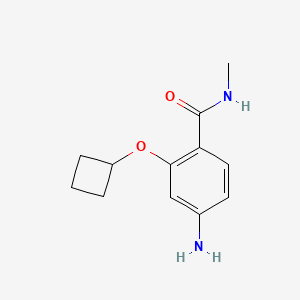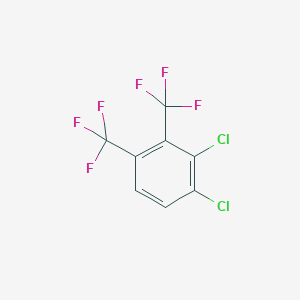
2-Ethoxy-6-ethynylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-ethynylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group at the 2-position and an ethynyl group at the 6-position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-ethynylnaphthalene typically involves the ethynylation of 2-ethoxynaphthalene. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-ethoxynaphthalene with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-6-ethynylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-ethoxy-6-naphthaldehyde.
Reduction: Formation of 2-ethoxy-6-ethylnaphthalene.
Substitution: Formation of 2-substituted-6-ethynylnaphthalenes.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-ethynylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-6-ethynylnaphthalene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The ethynyl group can form a covalent bond with the active site of the enzyme, leading to its inactivation. This interaction can be studied using techniques like molecular docking and enzyme kinetics.
Comparación Con Compuestos Similares
2-Ethylnaphthalene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-6-methoxynaphthalene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
2-Ethynyl-1-ethoxynaphthalene: Positional isomer with different chemical properties and reactivity.
Uniqueness: 2-Ethoxy-6-ethynylnaphthalene is unique due to the presence of both ethoxy and ethynyl groups on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C14H12O |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-ethoxy-6-ethynylnaphthalene |
InChI |
InChI=1S/C14H12O/c1-3-11-5-6-13-10-14(15-4-2)8-7-12(13)9-11/h1,5-10H,4H2,2H3 |
Clave InChI |
HYEVMJBTECLZRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


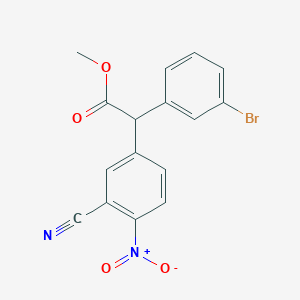
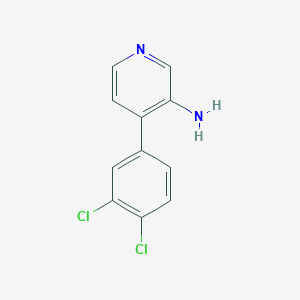
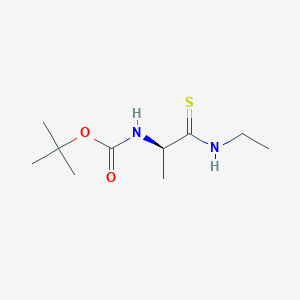
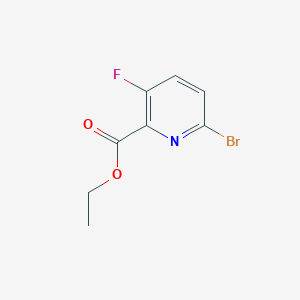
![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)

![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)

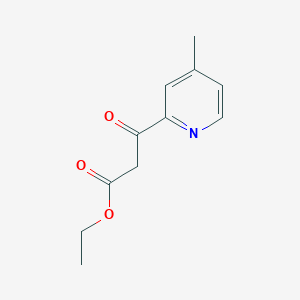
![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)

